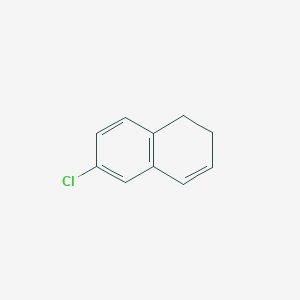

6-Chloro-1,2-dihydronaphthalene

Description

Overview of Dihydronaphthalene Core Structures and Their Significance in Chemical Research

Dihydronaphthalenes are bicyclic aromatic hydrocarbons characterized by a naphthalene (B1677914) nucleus that has been partially reduced, resulting in a structure containing one saturated and one aromatic ring. The position of the double bonds in the non-aromatic ring gives rise to different isomers, such as 1,2-dihydronaphthalene (B1214177) and 1,4-dihydronaphthalene (B28168). google.comsigmaaldrich.com These scaffolds are of significant interest in organic synthesis and medicinal chemistry due to their presence in various natural products and their utility as versatile building blocks for more complex molecules. nih.govrsc.org The dihydronaphthalene framework can be functionalized in numerous ways, allowing for the creation of diverse molecular architectures. nih.gov Research has shown that dihydronaphthalene derivatives can serve as molecular weight moderators in polymerization processes and are key intermediates in the synthesis of various compounds. google.com

Contextualization of Halogenated Dihydronaphthalenes

The introduction of a halogen atom onto the dihydronaphthalene scaffold creates a class of compounds known as halogenated dihydronaphthalenes. This substitution can significantly alter the electronic properties and reactivity of the parent molecule, opening up new avenues for chemical transformations and biological applications.

The systematic naming of halogenated organic compounds follows IUPAC nomenclature rules. youtube.comlibretexts.orgyoutube.comyoutube.com For "6-Chloro-1,2-dihydronaphthalene," the name indicates a dihydronaphthalene core structure where the double bond is between carbons 1 and 2. The "6-Chloro" prefix specifies that a chlorine atom is attached to the sixth carbon atom of the naphthalene ring system. The numbering of the carbon atoms in naphthalene starts from the carbon adjacent to the ring fusion and proceeds around the perimeter.

Table 1: Structural and Chemical Identifiers for this compound and Related Compounds

| Compound Name | Molecular Formula | CAS Number |

| This compound | C10H9Cl | Not directly available |

| 1,2-Dihydronaphthalene | C10H10 | 447-53-0 sigmaaldrich.com |

| 6-Chloro-3,4-dihydronaphthalen-1(2H)-one | C10H9ClO | 26673-31-4 sigmaaldrich.com |

| 1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde | C12H11ClO2 | 72019-91-1 nih.gov |

Data sourced from multiple chemical databases. The CAS number for the specific title compound was not readily found in the search results.

Research into dihydronaphthalene systems has a long history, with early studies focusing on their preparation and reactions. For instance, the reduction of naphthalene to form 1,2- and 1,4-dihydronaphthalene has been a subject of investigation for many years. google.com Publications dating back to the 1940s and 1950s discuss the metabolism of naphthalene and the role of dihydronaphthalene diols. nih.gov Later research in the 1970s explored the autoxidation of 1,4-dihydronaphthalene. acs.org More recent studies have focused on the catalytic synthesis of substituted 1,2-dihydronaphthalenes and their application in creating complex molecular scaffolds. rsc.orgrsc.org

Research Trajectories and Future Directions for this compound Studies

While specific research on this compound is not extensively documented in the provided search results, the broader context of halogenated dihydronaphthalenes suggests several potential research avenues. The chlorine substituent can serve as a handle for further chemical modifications, such as cross-coupling reactions, to introduce new functional groups. This could lead to the synthesis of novel compounds with potential applications in materials science or as intermediates for pharmacologically active molecules.

Future research could focus on the development of efficient and stereoselective synthetic routes to this compound and its derivatives. Investigating the impact of the chlorine atom on the biological activity of dihydronaphthalene-based compounds is another promising area. For example, many dopaminergic drugs, which are crucial in treating neurological disorders, feature complex organic scaffolds where halogenation can play a role in modulating activity. wikipedia.org The development of new catalytic methods for the synthesis of such substituted dihydronaphthalenes continues to be an active area of research. rsc.org

Detailed Research Findings

Detailed research specifically on this compound is limited in the provided search results. However, related compounds provide insights into the chemistry of this family. For instance, a synthesis method for 6-chloro-3,4-dihydro-2H-1-naphthalenone has been patented, which involves multiple steps starting from 6-chloro-3,4-dihydro-1H-2-naphthalenone. google.com This suggests that synthetic routes to related chlorinated dihydronaphthalene structures are of industrial interest.

The synthesis of dihydronaphthalene analogues has been explored for their potential as anticancer agents, inspired by natural products like combretastatin (B1194345) A-4. rsc.org This highlights the potential of the dihydronaphthalene scaffold in medicinal chemistry.

Table 2: Examples of Reactions Involving Dihydronaphthalene Scaffolds

| Reaction Type | Starting Material | Product | Significance | Reference |

| Catalytic Synthesis | o-styryl N-tosyl hydrazones | Substituted 1,2-dihydronaphthalenes | Provides a method for creating a variety of dihydronaphthalene derivatives. | rsc.org |

| Reduction | Naphthalene | 1,2- and 1,4-dihydronaphthalene | A fundamental method for preparing the dihydronaphthalene core. | google.com |

| Multi-step Synthesis | 6-chloro-3,4-dihydro-1H-2-naphthalenone | 6-chloro-3,4-dihydro-2H-1-naphthalenone | Demonstrates synthetic pathways to functionalized and chlorinated naphthalene derivatives. | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,2-dihydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQNJHDCLDFMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546072 | |

| Record name | 6-Chloro-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69739-62-4 | |

| Record name | 6-Chloro-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 1,2 Dihydronaphthalene and Its Precursors/derivatives

Classical and Established Synthetic Routes to 1,2-Dihydronaphthalenes

The formation of the 1,2-dihydronaphthalene (B1214177) core is a foundational aspect of synthesizing its derivatives. Traditional methods have long been employed to construct this bicyclic system, primarily through the manipulation of naphthalene (B1677914) and its derivatives.

Reduction and Dehydration Pathways from Naphthalene Derivatives

A prominent classical strategy for synthesizing 1,2-dihydronaphthalenes involves the partial reduction of a naphthalene ring system. The Birch reduction is a powerful tool for this transformation, utilizing an alkali metal, typically sodium or lithium, in liquid ammonia (B1221849) with a proton source like an alcohol. wikipedia.orgadichemistry.commasterorganicchemistry.com This reaction proceeds via a single-electron transfer mechanism, leading to the formation of a radical anion, which is subsequently protonated. baranlab.org

For substituted naphthalenes, the regioselectivity of the Birch reduction is dictated by the electronic nature of the substituent. adichemistry.com In the case of a naphthalene ring bearing an electron-withdrawing group, such as a chloro substituent at the 2-position (a potential precursor to 6-chloro-1,2-dihydronaphthalene), the reduction is anticipated to occur on the substituted ring. The reaction typically yields a 1,4-dihydronaphthalene (B28168) derivative as the kinetic product. adichemistry.com

However, the thermodynamically more stable 1,2-dihydronaphthalene isomer, which is conjugated, is often the desired product. The initially formed 1,4-isomer can be isomerized to the 1,2-isomer, frequently under basic conditions. adichemistry.com For instance, the presence of sodium hydroxide during the workup of a naphthalene reduction can promote this isomerization.

An alternative and highly effective pathway involves the reduction of a tetralone precursor. Specifically, 6-chloro-1-tetralone can be reduced to 6-chloro-1,2,3,4-tetrahydronaphthalen-1-ol. This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH4) being a common and mild choice. The subsequent step is the acid-catalyzed dehydration of the resulting alcohol, which eliminates a molecule of water to introduce the double bond, yielding the target this compound.

Table 1: Key Reactions in Reduction and Dehydration Pathways

| Step | Precursor | Reagents and Conditions | Product |

|---|---|---|---|

| Reduction | 6-Chloro-1-tetralone | 1. NaBH42. H3O+ (workup) | 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol |

Cyclization Reactions in Dihydronaphthalene Formation

The construction of the dihydronaphthalene ring system through cyclization reactions represents another cornerstone of classical synthesis. These methods involve the formation of the bicyclic structure from acyclic or monocyclic precursors. The specific placement of a chloro substituent would necessitate starting with an appropriately halogenated precursor.

While direct cyclization routes to this compound are not extensively documented in readily available literature, the general principles of cyclization can be applied. For instance, intramolecular Friedel-Crafts reactions are a common method for forming the tetralone precursors mentioned previously. This would involve a suitably substituted benzene (B151609) derivative that can undergo ring closure to form the six-membered ring fused to the aromatic core. The synthesis of 6-amino-1-tetralone, for example, has been achieved through a Friedel-Crafts ring-closure of an N-acetylated aminobenzoylpropionic acid derivative, followed by hydrolysis. organic-chemistry.org A similar strategy could be envisioned starting from a chloro-substituted phenyl precursor.

Halogenation Strategies for the Dihydronaphthalene Core

The introduction of a chlorine atom onto a pre-formed 1,2-dihydronaphthalene core presents significant challenges regarding regioselectivity. The aromatic portion of the molecule is susceptible to electrophilic aromatic substitution, while the double bond can undergo addition reactions. Achieving selective chlorination at the 6-position would require directing groups or highly specific reaction conditions that are not commonly reported. Therefore, it is generally more synthetically feasible to incorporate the chlorine atom at the desired position in an earlier precursor.

Electrophilic chlorination of 1,2-dihydronaphthalene would likely lead to a mixture of products. The double bond would be prone to addition of chlorine, and the aromatic ring would undergo substitution at its most activated positions, which are not necessarily the 6-position.

Radical-mediated halogenation is typically employed for the substitution of C-H bonds, particularly at allylic or benzylic positions. While this could potentially be used to functionalize the dihydronaphthalene core, achieving selective chlorination at the 6-position of the aromatic ring through a radical mechanism is not a standard or predictable transformation.

Modern and Catalytic Approaches for Dihydronaphthalene Synthesis

Contemporary synthetic chemistry has seen the advent of powerful catalytic methods that can be applied to the synthesis of complex molecules like substituted dihydronaphthalenes. These methods often offer milder reaction conditions and greater control over selectivity.

Ring-closing metathesis (RCM) has emerged as a versatile tool for the formation of cyclic alkenes. organic-chemistry.orgresearchgate.netwikipedia.orgdrpress.org In principle, this compound could be synthesized from a diene precursor, such as a chloro-substituted styrene (B11656) derivative with an appropriately positioned terminal alkene. The reaction is catalyzed by ruthenium-based complexes, such as Grubbs' catalysts, and proceeds by forming a new double bond within the ring while releasing a small volatile alkene like ethylene. researchgate.netdrpress.org The success of this approach would depend on the synthesis of the required diene precursor containing the 6-chloro substituent.

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is another powerful tool for C-C bond formation. harvard.edu An intramolecular Heck reaction could be envisioned for the synthesis of this compound. princeton.edu This would involve a precursor molecule containing a chloro-substituted aryl halide and a tethered alkene. The palladium catalyst would facilitate the cyclization to form the dihydronaphthalene ring system. The regioselectivity and success of such a reaction would be dependent on the length and nature of the tether connecting the aryl halide and the alkene.

Table 2: Modern Catalytic Approaches for Dihydronaphthalene Synthesis

| Method | Precursor Type | Catalyst | Key Transformation |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Chloro-substituted styrenyl allyl ether or similar diene | Ruthenium-based catalyst (e.g., Grubbs' catalyst) | Intramolecular alkene metathesis to form the dihydronaphthalene ring. |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis stands as a cornerstone in the synthesis of complex organic molecules, and the formation of dihydronaphthalene systems is no exception. Cobalt and palladium complexes, in particular, have demonstrated significant utility in this area.

Cobalt catalysis has emerged as a potent tool for the synthesis of substituted 1,2-dihydronaphthalenes. One notable method involves the metalloradical activation of o-styryl N-tosyl hydrazones. This reaction proceeds via a cobalt(III)-carbene radical intermediate, which then undergoes a cyclization to form the dihydronaphthalene ring system. The reaction is tolerant of a wide array of substituents on the aromatic ring, suggesting its applicability to the synthesis of chlorinated derivatives like this compound. The general applicability of this method is highlighted by the successful synthesis of various substituted 1,2-dihydronaphthalenes in good to excellent yields.

| Substituent (R¹) | Product | Yield (%) |

|---|---|---|

| H | Ethyl 1,2-dihydronaphthalene-2-carboxylate | 85 |

| 4-Me | Ethyl 6-methyl-1,2-dihydronaphthalene-2-carboxylate | 88 |

| 4-OMe | Ethyl 6-methoxy-1,2-dihydronaphthalene-2-carboxylate | 90 |

| 4-F | Ethyl 6-fluoro-1,2-dihydronaphthalene-2-carboxylate | 75 |

| 4-Br | Ethyl 6-bromo-1,2-dihydronaphthalene-2-carboxylate | 72 |

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis. While a direct palladium-catalyzed synthesis of this compound is not extensively documented, a plausible and efficient route involves the synthesis of a suitable precursor, such as 6-chloro-1-tetralone. This intermediate can be synthesized via palladium-catalyzed methods. For instance, a Miyaura borylation reaction can be employed to introduce a boronic ester, which is then converted to the chloro-substituted product. Subsequent chemical modifications, such as reduction and dehydration, or a direct dehydrogenation, of the tetralone can then yield the desired this compound. Another potential, though less direct, strategy involves the remote internal C(sp³)–H bond chlorination of an appropriate alkene precursor, a transformation that can be achieved with palladium catalysis.

Organocatalytic and Biocatalytic Pathways for 1,2-Dihydronaphthalene Scaffolds

In the quest for more sustainable and metal-free synthetic methods, organocatalysis and biocatalysis have gained significant traction. These approaches offer mild reaction conditions and high levels of stereocontrol in the synthesis of dihydronaphthalene frameworks.

Organocatalytic routes to 1,2-dihydronaphthalenes often utilize chiral phosphoric acids to catalyze the asymmetric synthesis from isobenzopyrylium ions. These reactions proceed with high efficiency and stereoselectivity and are compatible with a range of functional groups, including halogens. This tolerance suggests that a chloro-substituted precursor could be effectively used to generate the this compound scaffold.

Biocatalytic methods, on the other hand, leverage the power of enzymes to perform highly selective transformations. Dioxygenase enzymes, for example, can catalyze the cis-dihydroxylation of naphthalenes. The oxidation of 2-chloronaphthalene has been shown to yield the corresponding diol, which can serve as a chiral starting material for the synthesis of various derivatives. This biocatalytic dearomatization provides a valuable entry point into enantiomerically enriched chlorinated dihydronaphthalene systems.

Asymmetric Synthesis Strategies for Enantiomerically Enriched Dihydronaphthalenes

The biological activity of many compounds is dependent on their stereochemistry, making the asymmetric synthesis of chiral molecules a critical area of research. Several strategies have been developed for the enantioselective synthesis of dihydronaphthalenes.

Chiral Catalyst Applications in Dihydronaphthalene Formation

The use of chiral catalysts is a primary strategy for achieving enantioselectivity. As mentioned previously, chiral phosphoric acids have proven to be highly effective organocatalysts for the asymmetric synthesis of dihydronaphthalenes. These catalysts create a chiral environment that directs the approach of the reacting molecules, leading to the preferential formation of one enantiomer. The success of this method with a variety of substrates indicates its potential for the synthesis of enantiomerically enriched this compound.

| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 2-(Dimethoxymethyl)benzaldehyde | Chiral Phosphoric Acid | 95 | 96 |

| 2-(Dimethoxymethyl)-5-methylbenzaldehyde | Chiral Phosphoric Acid | 92 | 94 |

| 5-Bromo-2-(dimethoxymethyl)benzaldehyde | Chiral Phosphoric Acid | 88 | 95 |

| 2-(Dimethoxymethyl)-5-nitrobenzaldehyde | Chiral Phosphoric Acid | 85 | 92 |

Chemoenzymatic Synthesis of Chiral Dihydronaphthalene Derivatives

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and highly stereoselective synthetic routes. A powerful example is the synthesis of chiral dihydroxy-1,2,3,4-tetrahydronaphthalenes starting from naphthalene or 1,2-dihydronaphthalene. This process typically begins with a biocatalytic dihydroxylation using a dioxygenase enzyme to establish the initial stereocenters. The resulting cis-dihydrodiol is then subjected to a series of chemical transformations, such as regioselective hydrogenation and stereochemical inversion, to produce a variety of enantiopure dihydroxytetralin isomers. This strategy provides access to a range of chiral building blocks derived from the dihydronaphthalene scaffold.

Derivatization Reactions and Novel Scaffold Construction from this compound

Once the this compound scaffold is synthesized, it can be further modified to introduce additional functionality and to construct more complex molecular architectures. These derivatization reactions can target the unsaturated ring system, the chloro-substituent, or utilize the dihydronaphthalene as a building block for fused ring systems.

Table 2: Catalyst Control in the Functionalization of Dihydronaphthalenes

| Rhodium Catalyst | Vinyldiazoacetate Substituent | Major Product |

|---|---|---|

| Rh₂(S-DOSP)₄ | Methyl | C-H Activation/Cope Rearrangement |

| Rh₂(S-PTAD)₄ | Methyl | Cyclopropanation |

| Rh₂(S-DOSP)₄ | tert-Butyldimethylsilyloxy | Cyclopropanation |

The chloro group at the 6-position of the dihydronaphthalene ring serves as a handle for further synthetic modifications, most notably through cross-coupling reactions. Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds wikipedia.orgnih.gov. The mechanism of these reactions typically involves oxidative addition of the aryl chloride to a low-valent palladium species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product wikipedia.orgnih.gov.

While specific examples utilizing this compound are not prevalent in the literature, the principles of Suzuki-Miyaura, Negishi, and other palladium-catalyzed cross-coupling reactions are broadly applicable to aryl chlorides nih.gov. The reactivity of the C-Cl bond in these reactions can be modulated by the choice of palladium catalyst, ligands, and reaction conditions nih.gov. For instance, the use of sterically bulky phosphine (B1218219) ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle nih.gov. These methodologies suggest that the chloro group in this compound could be replaced with various aryl, alkyl, or heteroatom-containing groups, thus expanding the molecular diversity accessible from this intermediate.

The dihydronaphthalene scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. Various strategies can be employed to construct nitrogen-, oxygen-, and sulfur-containing rings fused to the dihydronaphthalene core.

Fused Nitrogen Heterocycles: The synthesis of fused nitrogen-containing heterocycles is a significant area of organic synthesis due to their presence in numerous pharmaceuticals eurekaselect.com. Cascade reactions, such as the intramolecular Povarov reaction, provide an efficient route to polyheterocyclic compounds containing nitrogen dntb.gov.ua. These reactions involve the combination of an aromatic amine, a carbonyl compound, and an olefin or acetylene to construct the nitrogen-containing ring dntb.gov.ua. While not explicitly demonstrated with a dihydronaphthalene intermediate, this strategy could potentially be adapted. Other methods for constructing fused nitrogen heterocycles include cycloaddition reactions and intramolecular cyclizations nih.govscholaris.ca.

Fused Oxygen Heterocycles: Fused oxygen-containing heterocycles are also common motifs in natural products and bioactive molecules researchgate.net. Synthetic methodologies to access these structures often involve the annulation of a cyclic precursor. For instance, iodine-mediated annulation of cyclic 1,3-dicarbonyl compounds with propargylic alcohols is an efficient method for the regioselective synthesis of fused oxa-heterocycles rsc.org. Another approach involves the use of arynes, which can undergo insertion into a C=O bond to generate intermediates that can be trapped to form a variety of oxygen heterocycles nih.gov.

Fused Sulfur Heterocycles: Sulfur-containing heterocycles are also of significant interest in medicinal chemistry nih.gov. The synthesis of fused sulfur heterocycles can be achieved through various methods, including the C-H bond functionalization of disulfide intermediates researchgate.net. This approach allows for the construction of a range of fused systems, such as benzo nih.govscholaris.cathiazolo[2,3-c] acs.orgnih.govnih.govtriazoles researchgate.net. Other general methods for the synthesis of sulfur heterocycles include cyclization reactions of appropriate precursors containing both sulfur and other reactive functional groups organic-chemistry.orgresearchgate.net.

Dihydronaphthalene derivatives serve as important intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals nih.govnih.gov. The functional handles present on the dihydronaphthalene core, such as the double bond and the chloro-substituent in this compound, allow for its incorporation into larger molecular frameworks. For example, the dihydronaphthalene unit can be a key building block in the total synthesis of natural products that possess this structural motif mdpi.com. The ability to introduce chirality into the dihydronaphthalene precursor enantioselectively further enhances its utility as a versatile intermediate in asymmetric synthesis.

Reaction Mechanisms and Kinetic Investigations of 6 Chloro 1,2 Dihydronaphthalene

Mechanistic Elucidation of Formation Pathways

The formation of the 1,2-dihydronaphthalene (B1214177) scaffold can be achieved through various synthetic strategies, with recent advancements highlighting sophisticated catalytic systems that offer high efficiency and control.

A prominent method for the catalytic synthesis of substituted 1,2-dihydronaphthalenes involves the metalloradical activation of o-styryl N-tosyl hydrazones. nih.govrsc.org This process utilizes a cobalt(II) complex which, in the presence of a diazo compound precursor (the N-tosyl hydrazone), generates a highly reactive cobalt(III)-carbene radical intermediate. nih.govrsc.org This key intermediate initiates a sequence of intramolecular reactions to form the dihydronaphthalene ring system.

The reaction is broadly applicable to a range of substrates with different substituents on the aromatic ring, achieving good to excellent yields. rsc.org The general anticipated pathway involves a Hydrogen Atom Transfer (HAT) from the benz-allylic C-H bond of the cobalt(III)-carbene radical intermediate, followed by a radical rebound ring-closure step to yield the final 1,2-dihydronaphthalene product. nih.gov However, experimental observations and computational studies suggest a more complex mechanism is often at play, involving distinct intermediates. nih.govrsc.org

Ortho-quinodimethanes (o-QDMs) have been identified as crucial, short-lived intermediates in the synthesis of 1,2-dihydronaphthalenes. nih.govresearchgate.net In the cobalt-catalyzed system, an alternative to the direct radical rebound mechanism is the release of a reactive o-quinodimethane intermediate from the metal center. nih.govrsc.org This transient o-QDM species then undergoes a 6π-electrocyclization to produce the 1,2-dihydronaphthalene ring. nih.gov

Several pieces of evidence support the dominance of the o-QDM pathway. For instance, the yields of the dihydronaphthalene products are surprisingly sensitive to the nature of substituents at the vinylic position, a phenomenon not expected for a simple radical rebound mechanism but consistent with an o-QDM intermediate where the substituent is in direct conjugation. nih.govrsc.org Furthermore, when substrates with an alkyl group on the allylic position are used, the reaction yields E-aryl-dienes instead of dihydronaphthalenes. This outcome is explained by a Current time information in Santa Cruz, CA, US.google.com-hydride shift within the o-QDM intermediate, a competing pathway to the 6π-cyclisation. nih.govrsc.org The generation of these o-QDM intermediates can also be achieved through other methods, such as the thermolysis of dihydrobenzocyclobutenes, which then undergo electrocyclic reactions to form dihydronaphthalenes. rsc.org

Table 1: Proposed Mechanistic Pathways in Cobalt-Catalyzed Dihydronaphthalene Synthesis

| Pathway | Description | Key Intermediate | Subsequent Step | Evidence |

|---|---|---|---|---|

| Radical Rebound | A direct ring-closure where the radical generated after HAT recombines with the metal center. | Cobalt(III)-carbene radical | Radical rebound | Initially proposed mechanism. |

| Ortho-Quinodimethane (o-QDM) | Release of an o-QDM fragment from the catalyst. | ortho-Quinodimethane | 6π-cyclisation or Current time information in Santa Cruz, CA, US.google.com-hydride shift | Substituent effects on yield; formation of E-aryl-dienes with specific substrates. nih.govrsc.org |

Radical and Organometallic Mechanistic Pathways

Radical and organometallic processes are central to the modern synthesis of complex molecules, offering unique reactivity compared to traditional ionic chemistry.

Free-radical deamination presents a powerful strategy for removing amine functional groups under mild conditions, tolerating a wide array of other functionalities. nih.gov A modern approach facilitates the direct deamination of primary amines through the use of an anomeric amide reagent. This reaction proceeds via an unprecedented monosubstituted isodiazene intermediate. nih.gov Mechanistic studies indicate that, unlike secondary isodiazenes which often react via in-cage radical coupling, these primary isodiazenes generate cage-escaping free radicals. These radicals then participate in a chain, hydrogen-atom transfer (HAT) process involving aliphatic and diazenyl radical intermediates to complete the deamination. nih.gov While not specifically documented for a direct precursor to 6-Chloro-1,2-dihydronaphthalene, this method's broad applicability makes it a plausible strategic tool for the modification of related amino-substituted tetralone or tetralin scaffolds. nih.govorgsyn.org

Metallo-radical catalysis (MRC) has emerged as a general approach for controlling the reactivity and selectivity of radical reactions. nih.gov This strategy utilizes open-shell metal complexes as one-electron catalysts. These catalysts homolytically activate substrates to generate metal-associated organic radicals, which guide the subsequent reaction pathway and stereochemistry. nih.gov

The cobalt-catalyzed synthesis of 1,2-dihydronaphthalenes is a prime example of MRC. nih.govrsc.org The key step is the activation of the diazo compound by the Co(II) catalyst to form a cobalt(III)-carbene radical. The radical nature of this process has been confirmed through spin-trapping experiments using agents like TEMPO and phenyl N-tert-butylnitrone (PBN). rsc.org This metallo-radical activation allows the reaction to proceed under mild conditions and provides a framework for developing highly stereoselective transformations by designing chiral ligands for the metal catalyst. nih.gov

Table 2: Key Features of Metallo-Radical Catalysis in Dihydronaphthalene Synthesis

| Feature | Description | Example |

|---|---|---|

| Catalyst | Open-shell metal complex. | Cobalt(II) Porphyrin Complexes. nih.govrsc.org |

| Activation | One-electron, homolytic activation of the substrate. | Co(II) activates an N-tosyl hydrazone to generate a Co(III)-carbene radical. nih.gov |

| Intermediate | Metal-entangled organic radical. | Cobalt(III)-carbene radical. nih.govrsc.org |

| Mechanism | Stepwise radical processes. | HAT followed by o-QDM release and cyclization. nih.gov |

| Control | Potential for high stereo- and regioselectivity via ligand design. | Chiral amidoporphyrin ligands used in asymmetric cyclopropanation. nih.gov |

Photochemical Reaction Mechanisms

Photochemistry offers unique reaction pathways that are inaccessible through thermal methods. While specific photochemical studies on this compound are not widely reported, the behavior of structurally similar compounds provides significant insight into potential photoreactions.

Studies on 1,1-dicyano-2,2-diphenyl-1,2-dihydronaphthalene have revealed complex photochemical behavior. researchgate.net In polar solvents like trifluoroethanol, photolysis leads to the heterolytic cleavage of a C-CN bond, generating a stable carbocation (1-cyano-2,2-diphenylnaphthalenium) and a cyanide anion. researchgate.net This process is highly dependent on solvent polarity.

Furthermore, this class of molecules can exhibit photochromism, involving a thermally reversible ring-opening and closure. researchgate.net This process is believed to proceed through a longer-lived benzoquinodimethane derivative, representing a ten-electron electrocyclisation. Another observed pathway is an irreversible photochemical rearrangement, possibly a phenyl-vinylmethane type rearrangement, leading to benzobicyclohexene structures. researchgate.net Additionally, the synthesis of aryldihydronaphthalene derivatives can be achieved through the photochemical closure of styrene-enes. nih.gov These examples suggest that this compound could potentially undergo photochemical ring-opening to an ortho-quinodimethane intermediate, C-Cl bond cleavage, or other rearrangements upon irradiation.

Photo-oxygenation Processes Involving Dihydronaphthalenes

Photo-oxygenation is a chemical transformation induced by light, where molecular oxygen is incorporated into an organic molecule. epa.gov These reactions are typically initiated by a photosensitizer, which, upon light absorption, transfers energy to molecular oxygen to generate reactive oxygen species (ROS), most notably singlet oxygen (¹O₂).

The introduction of a chlorine atom at the 6-position of the 1,2-dihydronaphthalene scaffold is expected to influence the electron density of the aromatic ring and, to a lesser extent, the double bond, through its inductive and resonance effects. This may alter the rate and regioselectivity of the photo-oxygenation reaction compared to the unsubstituted parent compound. However, without direct experimental data, these effects remain speculative.

Photophysical Behavior and Excited State Dynamics

The photophysical properties of a molecule describe its interaction with light, including absorption, fluorescence, and the dynamics of its excited states. While specific photophysical data for this compound are not documented in the reviewed literature, computational studies on 1,2-dihydronaphthalene (DHN) offer insights into its excited-state behavior.

Upon excitation, DHN can undergo photochemical ring-opening. nih.gov These studies describe the evolution from a spectroscopic bright (ionic) state to dark (covalent) states. nih.gov One of these states is unreactive and can decay through fluorescence, while another can lead to a conical intersection, facilitating a radiationless decay back to the ground state and the formation of photoproducts. nih.gov The photochemistry of 1,2-dihydronaphthalene oxide has also been shown to involve both singlet and triplet pathways upon excitation. sciencescholar.us

The presence of a chlorine atom on the aromatic ring of this compound would likely influence its photophysical properties. The heavy-atom effect of chlorine could potentially enhance intersystem crossing from the singlet to the triplet excited state. This would, in turn, affect the fluorescence quantum yield and the lifetime of the excited states. The specific absorption and emission wavelengths would also be expected to shift compared to the parent compound due to the electronic effects of the chloro-substituent.

Enzymatic Reaction Mechanisms and Biotransformations

Dioxygenase and Monooxygenase Activity on Dihydronaphthalene Substrates

Dioxygenases and monooxygenases are enzymes that catalyze the incorporation of one or two atoms of oxygen, respectively, into a substrate. wikipedia.orgresearchgate.net These enzymes play a crucial role in the metabolism of aromatic compounds in various organisms.

Bacterial dioxygenases, such as naphthalene (B1677914) dioxygenase (NDO) and toluene (B28343) dioxygenase (TDO), are known to oxidize 1,2-dihydronaphthalene. nih.gov These enzymes can catalyze both the desaturation (dehydrogenation) of 1,2-dihydronaphthalene to naphthalene and the direct dioxygenation of the double bond. nih.gov For instance, naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816 is a multi-component enzyme system that oxidizes naphthalene to (+)-cis-(1R, 2S)-dihydroxy-1,2-dihydronaphthalene. researchgate.net This enzyme is also capable of oxidizing other related aromatic and hydroaromatic compounds. researchgate.net Fungal peroxygenases have also been shown to catalyze the epoxidation and hydroxylation of 1,2-dihydronaphthalene. tru.ca

While direct studies on this compound are lacking, it is plausible that it could serve as a substrate for similar dioxygenase and monooxygenase enzymes. The presence of the chlorine atom might affect the rate and regioselectivity of the enzymatic oxidation. For example, the electronic properties of the substituent can influence the binding of the substrate in the enzyme's active site.

Table 1: Examples of Enzymatic Transformations of Dihydronaphthalene Derivatives

| Enzyme/Organism | Substrate | Product(s) | Reference(s) |

| Toluene Dioxygenase (Pseudomonas putida F39/D) | 1,2-Dihydronaphthalene | (+)-cis-(1S,2R)-dihydroxy-1,2,3,4-tetrahydronaphthalene, (+)-(1R)-hydroxy-1,2-dihydronaphthalene, (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene | nih.gov |

| Naphthalene Dioxygenase (Pseudomonas sp. NCIB 9816/11) | 1,2-Dihydronaphthalene | (-)-cis-(1R,2S)-dihydroxy-1,2,3,4-tetrahydronaphthalene, (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene | nih.gov |

| Fungal Peroxygenase (Agrocybe aegerita) | 1,2-Dihydronaphthalene | 1,2-Dihydronaphthalene oxide, 1-hydroxy-1,2-dihydronaphthalene, 2-hydroxy-1,2-dihydronaphthalene | tru.ca |

This table presents data for the parent compound, 1,2-dihydronaphthalene, as specific data for the 6-chloro derivative is not available.

Dehydrogenation and Desaturation Mechanisms in Biocatalysis

Dehydrogenation and desaturation are enzymatic reactions that introduce double bonds into a molecule through the removal of hydrogen atoms. In the context of dihydronaphthalenes, these reactions lead to the formation of the fully aromatic naphthalene ring system.

Studies have shown that both toluene and naphthalene dioxygenases can catalyze the dehydrogenation (desaturation) of 1,2-dihydronaphthalene to naphthalene. nih.gov This aromatization can occur alongside direct oxygenation of the olefinic bond. nih.gov The formation of naphthalene from 1,2-dihydronaphthalene has also been observed in transformations catalyzed by fungal peroxygenases, likely through the dehydration of arene hydrate (B1144303) intermediates. tru.ca

The mechanism of enzymatic dehydrogenation often involves the abstraction of a proton and a hydride ion, or two hydrogen atoms, from the substrate. The specific mechanism can vary depending on the enzyme and its cofactors. For this compound, the chloro-substituent could influence the rate of dehydrogenation by altering the electronic properties of the dihydronaphthalene ring system, potentially affecting the stability of any charged or radical intermediates.

Stereochemical Aspects of Enzymatic Transformations

Enzymatic reactions are often highly stereospecific, meaning they selectively produce or act on a single stereoisomer. libretexts.orgnih.gov This is due to the chiral nature of the enzyme's active site, which preferentially binds substrates in a specific orientation.

The enzymatic oxidation of 1,2-dihydronaphthalene by different dioxygenases provides a clear example of this stereoselectivity. Toluene dioxygenase from Pseudomonas putida F39/D oxidizes 1,2-dihydronaphthalene to (+)-cis-(1S,2R)-dihydroxy-1,2,3,4-tetrahydronaphthalene and (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.gov In contrast, naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816/11 produces the opposite enantiomer, (-)-cis-(1R,2S)-dihydroxy-1,2,3,4-tetrahydronaphthalene, along with the (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.gov The stereochemistry of the products of naphthalene dioxygenase with other benzocyclic substrates is influenced by the location of benzylic carbons.

For this compound, any enzymatic transformation would be expected to proceed with a high degree of stereoselectivity. The precise stereochemical outcome would depend on the specific enzyme involved and how the chloro-substituent influences the binding of the substrate within the chiral active site.

Reaction Kinetics and Rate-Determining Steps

Specific kinetic data and identification of rate-determining steps for reactions involving this compound are not available in the reviewed literature. To understand the potential kinetics, one can draw parallels from studies on related compounds. For enzymatic reactions, the rate typically depends on the concentrations of the substrate and the enzyme, and often follows Michaelis-Menten kinetics. The rate-determining step in an enzymatic catalytic cycle can be substrate binding, the chemical transformation itself, or product release.

The electronic effect of the chlorine atom in this compound would be expected to influence reaction rates. For reactions where a positive charge develops in the transition state at the aromatic ring, the electron-withdrawing nature of chlorine would likely decrease the reaction rate compared to the unsubstituted compound. Conversely, for reactions where a negative charge develops, the rate might be enhanced. Quantitative analysis of such effects can often be described by the Hammett equation, which relates reaction rates to substituent constants, but such an analysis has not been reported for this specific compound.

Kinetic Studies of Dihydronaphthalene Reactions

Kinetic studies are fundamental to understanding the mechanism and rate of a chemical reaction. For dihydronaphthalenes, a common and well-studied reaction is catalytic hydrogenation. These studies typically involve monitoring the concentration of reactants and products over time to determine the reaction order, rate constants, and activation parameters.

Although specific kinetic data for the hydrogenation of this compound is not readily found, the hydrogenation of substituted styrenes, which share the feature of a vinyl group attached to a benzene (B151609) ring, provides a useful analogy. The following table presents kinetic data for the hydrogenation of styrene (B11656) catalyzed by various palladium complexes. This data illustrates how changes in the catalyst structure can influence the observed rate constant.

Table 1: Illustrative Kinetic Data for the Hydrogenation of Styrene with Palladium Catalysts

| Entry | Catalyst | Conversion (mol%) | kobs (h⁻¹) | TOF (h⁻¹) |

| 1 | Catalyst 1 | 74 | 0.91 (±0.03) | 296 |

| 2 | Catalyst 2 | 92 | 1.67 (±0.01) | 368 |

| 3 | Catalyst 3 | 78 | 0.98 (±0.05) | 312 |

| 4 | Catalyst 4 | 86 | 1.38 (±0.07) | 344 |

| 5 | Catalyst 5 | 54 | 0.56 (±0.04) | 215 |

| 6 | Catalyst 6 | 99 | 2.93 (±0.1) | 396 |

This data is for the hydrogenation of styrene and serves as an illustrative example of kinetic parameters in a related system. researchgate.net Conditions: [substrate]/catalyst = 600:1, toluene solvent, 5 bar H₂, 30 °C, 1.5 h. kobs represents the observed rate constant, and TOF is the turnover frequency.

The data demonstrates that the nature of the catalyst significantly impacts the reaction rate. For instance, a catalyst bearing an electron-withdrawing group (Catalyst 2) shows a higher rate constant compared to one with an electron-donating group (Catalyst 1). researchgate.net Such studies are crucial for optimizing reaction conditions and for designing more efficient catalysts.

Influence of Solvent and Catalyst on Reaction Rates

The choice of solvent and catalyst are critical parameters that can dramatically influence the rate and selectivity of a chemical reaction. chemrxiv.orgwikipedia.org

Influence of the Catalyst

Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy. scispace.com In the context of dihydronaphthalene chemistry, hydrogenation is a key transformation where the choice of catalyst is paramount. Common catalysts include platinum, palladium, and nickel. masterorganicchemistry.com The catalytic activity is not only dependent on the metal itself but also on the support material and the presence of any ligands or modifiers.

For example, in the hydrogenation of naphthalene, different catalysts exhibit varying activities and selectivities towards the formation of tetralin and decalin. cdnsciencepub.com A kinetic study on the hydrogenation of ethyl pyruvate, an α-keto ester, demonstrates how a chiral modifier on a platinum catalyst can influence both the reaction rate and the enantioselectivity of the product. doi.org

Influence of the Solvent

Solvents can affect reaction rates in several ways, including the stabilization of reactants, transition states, and products, as well as by influencing the solubility of reactants and catalysts. wikipedia.org The polarity of the solvent is a particularly important factor. For reactions that proceed through a polar transition state, a polar solvent can increase the reaction rate by stabilizing this transition state more than the reactants. wikipedia.org

The Diels-Alder reaction, a powerful tool for the synthesis of six-membered rings, provides a clear example of solvent effects. While specific data for this compound as a diene is not available, studies on other Diels-Alder reactions show significant rate enhancements in polar solvents, particularly water. wikipedia.org This is attributed to the hydrophobic effect and the stabilization of the polar transition state through hydrogen bonding. wikipedia.org

The following table illustrates the effect of solvent on the selectivity of a Diels-Alder reaction between 9-methylanthracene (B110197) and a dienophile.

Table 2: Illustrative Example of Solvent Effect on Diels-Alder Reaction Selectivity

| Solvent | Dielectric Constant (ε) | ΔΔG≠ (kJ/mol) | Product Ratio (major:minor) |

| Gas Phase | 1.0 | 3.1 | 78:22 |

| Toluene | 2.4 | 3.7 | 82:18 |

| Acetone | 20.7 | 5.5 | 90:10 |

This data is for the reaction of 9-methylanthracene and serves as an illustrative example of solvent effects on reaction selectivity. mdpi.com ΔΔG≠ represents the difference in the free energy of activation between the two competing pathways.

The data shows that as the polarity of the solvent increases, the difference in the activation free energy between the two possible reaction pathways also increases, leading to higher selectivity for the major product. mdpi.com This highlights the crucial role of the solvent in controlling the outcome of a reaction.

Spectroscopic and Advanced Structural Elucidation Techniques for 6 Chloro 1,2 Dihydronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 6-Chloro-1,2-dihydronaphthalene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the number and type of atoms and their connectivity.

High-Resolution ¹H-NMR and ¹³C-NMR for Assignment

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are the primary techniques used for the initial structural assignment of this compound.

The ¹H-NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, the spectrum would exhibit distinct signals for the aromatic and aliphatic protons. The chlorine atom at the C-6 position influences the chemical shifts of the aromatic protons due to its electronegativity and electronic effects. The aromatic region would show signals for H-5, H-7, and H-8. The aliphatic portion of the spectrum would contain signals for the four protons at the C-1 and C-2 positions.

The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms. chemconnections.org Due to the C-6 chloro-substituent, the molecule is asymmetrical, resulting in ten distinct signals, one for each carbon atom. The carbon atom bonded directly to the chlorine (C-6) would be significantly deshielded, appearing at a downfield chemical shift. The other aromatic carbons (C-4a, C-5, C-7, C-8, and C-8a) and the aliphatic carbons (C-1 and C-2) would have characteristic chemical shifts influenced by their local electronic environment. chemconnections.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~2.8 (t) | ~28 |

| 2 | ~2.3 (m) | ~23 |

| 3 | ~6.0 (m) | ~126 |

| 4 | ~6.5 (d) | ~128 |

| 4a | - | ~135 |

| 5 | ~7.1 (d) | ~127 |

| 6 | - | ~132 |

| 7 | ~7.0 (dd) | ~129 |

| 8 | ~7.2 (d) | ~125 |

Note: Predicted values are estimates. Actual values may vary based on solvent and experimental conditions. (t = triplet, m = multiplet, d = doublet, dd = doublet of doublets).

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule. youtube.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.com For this compound, a COSY spectrum would show cross-peaks connecting H-1 with H-2, H-2 with H-3, and H-3 with H-4. In the aromatic region, it would confirm the adjacency of H-7 and H-8.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to. nih.gov It is used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C spectrum. For instance, the proton signal at ~7.1 ppm would show a correlation to the carbon signal at ~127 ppm, confirming their assignment as H-5 and C-5, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds. youtube.comnih.gov This is vital for piecing together the molecular skeleton, especially around quaternary carbons (those with no attached protons) like C-4a, C-6, and C-8a. For example, the protons at C-1 would show an HMBC correlation to C-8a, and the proton at C-5 would correlate to C-4a and C-7.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Key Correlations | Information Gained |

|---|---|---|

| COSY | H-1 ↔ H-2; H-2 ↔ H-3; H-3 ↔ H-4; H-7 ↔ H-8 | Confirms adjacent proton relationships in both aliphatic and aromatic rings. |

| HSQC | H-1 ↔ C-1; H-5 ↔ C-5; H-8 ↔ C-8 | Unambiguously links each proton to its directly bonded carbon. |

| HMBC | H-1 → C-2, C-8a; H-4 → C-4a, C-5; H-5 → C-4a, C-7; H-8 → C-6, C-8a | Establishes the connectivity across the entire carbon framework, including quaternary carbons. |

Deuterium (B1214612) NMR for Mechanistic Insights and Labeling Studies

Deuterium (²H) NMR spectroscopy is a specialized technique used to probe specific sites within a molecule. While not a standard method for initial structural elucidation, it is powerful for mechanistic studies. If this compound were synthesized using a deuterium-labeled precursor, ²H NMR could be used to confirm the position of the deuterium label in the final product. This is invaluable for tracking reaction pathways and understanding reaction mechanisms. For instance, if a synthesis was designed to place a deuterium atom at the C-1 position, ²H NMR would provide a direct signal confirming the success of the site-specific labeling.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS/HRESIMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides extremely accurate mass measurements. This precision allows for the determination of the elemental formula of this compound (C₁₀H₉Cl) with high confidence, distinguishing it from other compounds with the same nominal mass. A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak in the mass spectrum would appear as two peaks (M⁺ and M+2), separated by two mass units, with a relative intensity ratio of approximately 3:1, unequivocally confirming the presence of a single chlorine atom in the molecule. nih.gov

Table 3: HRMS Data for this compound (C₁₀H₉Cl)

| Ion | Calculated Exact Mass | Expected Relative Intensity |

|---|---|---|

| [C₁₀H₉³⁵Cl]⁺ | 164.0393 | 100% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. amazonaws.comimist.ma It is an essential tool for analyzing the purity of a synthesized sample of this compound and for identifying byproducts in a reaction mixture. uzh.chscielo.br

In a typical GC-MS analysis, the sample is vaporized and passed through a long capillary column (the GC component), which separates the different compounds based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that specific component.

For a sample of this compound, the gas chromatogram would ideally show a single major peak. The retention time of this peak is characteristic of the compound under the specific GC conditions. The mass spectrum recorded for this peak would match the expected fragmentation pattern and molecular ion of this compound, confirming its identity. Any smaller peaks in the chromatogram would represent impurities, and their mass spectra could be analyzed to identify them, making GC-MS an excellent technique for both qualitative product analysis and quantitative purity assessment. ub.edu

Advanced Chiral Analysis Techniques for Enantiomeric Purity

The determination of enantiomeric purity is a critical step in the characterization of chiral compounds. For this compound, which possesses a stereogenic center, distinguishing between its enantiomers is essential. Advanced techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Electronic Circular Dichroism (ECD) spectroscopy are indispensable tools for this purpose.

Chiral HPLC for Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers. eijppr.com The direct method of separation involves the differential interaction of the enantiomers with the CSP, leading to different retention times and thus, their resolution. eijppr.com The choice of the CSP is crucial and depends on the structural features of the analyte.

For compounds like this compound, which contains an aromatic ring and a halogen substituent, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are known for their broad applicability and high enantioselectivity. eijppr.comnih.gov The chiral recognition mechanism of these phases often involves a combination of interactions, including π-π interactions, hydrogen bonding, and steric hindrance. eijppr.com The presence of the chlorine atom and the aromatic naphthalene (B1677914) system in this compound suggests that Pirkle-type CSPs could also be suitable. These phases operate on a principle of π-π interactions, where the CSP can be either a π-electron acceptor or a π-electron donor to interact with the analyte. eijppr.com

The selection of the mobile phase is also critical for achieving optimal separation. In normal-phase HPLC, a mixture of a non-polar solvent like hexane (B92381) and a more polar modifier like isopropanol (B130326) is common. In reversed-phase HPLC, mixtures of water and acetonitrile (B52724) or methanol (B129727) are typically used. The specific conditions, including the choice of CSP, mobile phase composition, flow rate, and temperature, would need to be optimized to achieve baseline separation of the enantiomers of this compound.

Table 1: Potential Chiral Stationary Phases for HPLC Separation of this compound

| CSP Type | Potential Interaction Mechanism with this compound | Reference |

| Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | π-π interactions, hydrogen bonding, steric interactions. | eijppr.comnih.gov |

| Pirkle-type (π-acceptor/π-donor) | π-π interactions between the electron-rich naphthalene ring and the CSP. | eijppr.comhplc.eulibretexts.org |

| Macrocyclic Antibiotic Phases (e.g., Teicoplanin) | Complex interactions including inclusion complexation, hydrogen bonding, and dipole-dipole interactions. | libretexts.org |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub This technique is particularly powerful for determining the absolute configuration of enantiomers in solution. encyclopedia.pubnih.gov While enantiomers have identical UV-Vis absorption spectra, their ECD spectra are mirror images of each other. encyclopedia.pub

The ECD spectrum of this compound would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the stereogenic center. To assign the absolute configuration (R or S) to a specific enantiomer, the experimental ECD spectrum is typically compared with a theoretically calculated spectrum.

The process involves:

Performing quantum mechanical calculations, often using Density Functional Theory (DFT), to predict the ECD spectra for both the (R)- and (S)-enantiomers of this compound. nih.gov

Experimentally measuring the ECD spectrum of the purified enantiomer.

Assigning the absolute configuration by matching the experimental spectrum with one of the calculated spectra. nih.gov

The chromophores within the this compound molecule, specifically the chlorinated dihydronaphthalene system, will give rise to the electronic transitions observed in the ECD spectrum. The good agreement between computed and experimental ECD spectra is a reliable method for assigning the absolute configuration of chiral molecules. nih.gov

Complementary Spectroscopic Methods

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. libretexts.org The IR spectrum of this compound would display a unique pattern of absorption bands characteristic of its structure.

Key expected absorptions include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: Expected in the 3000-2850 cm⁻¹ range due to the dihydronaphthalene moiety.

Aromatic C=C stretching: Aromatic ring stretching vibrations usually appear in the 1600-1450 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond stretch generally appears in the 800-600 cm⁻¹ range. The exact position can provide information about the substitution pattern on the aromatic ring.

The IR spectrum of the related compound, 2-chloronaphthalene, shows characteristic absorptions that can be used as a reference point. nist.gov By analyzing the specific frequencies and intensities of the absorption bands, the presence of the key functional groups in this compound can be confirmed.

Table 2: Expected Infrared Absorption Ranges for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Reference |

| Aromatic C-H | 3100-3000 | Stretch | libretexts.org |

| Aliphatic C-H | 3000-2850 | Stretch | libretexts.org |

| Aromatic C=C | 1600-1450 | Stretch | libretexts.org |

| C-Cl | 800-600 | Stretch | libretexts.org |

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and heteroatoms with non-bonding electrons. msu.edu The light-absorbing groups in a molecule are known as chromophores. msu.edu The primary chromophore in this compound is the chlorinated dihydronaphthalene ring system.

The UV-Vis spectrum is expected to show absorption maxima (λmax) characteristic of the conjugated π-electron system of the naphthalene core. The presence of the chlorine substituent, an auxochrome, can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to the unsubstituted dihydronaphthalene. The solvent used for the measurement can also influence the position and fine structure of the absorption bands. While UV-Vis spectroscopy itself is not used to distinguish between enantiomers, it is a valuable tool for confirming the presence of the chromophoric system and for quantitative analysis. The Woodward-Fieser rules can be applied to predict the λmax for the π → π* transitions in conjugated systems like this. utoronto.ca

Theoretical and Computational Investigations of 6 Chloro 1,2 Dihydronaphthalene

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the fundamental electronic properties of a molecule, which in turn dictate its reactivity.

The introduction of a chlorine atom at the 6-position of the 1,2-dihydronaphthalene (B1214177) scaffold is expected to significantly influence its electronic landscape. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can elucidate these effects.

The chlorine atom, being highly electronegative, will primarily exert an inductive electron-withdrawing effect (-I) on the aromatic ring. This leads to a redistribution of electron density. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are key to understanding chemical reactivity. In chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), the energies of the HOMO and LUMO, and consequently the HOMO-LUMO gap, are correlated with their toxicological properties and reactivity. biorxiv.orgnih.gov For 6-Chloro-1,2-dihydronaphthalene, the HOMO-LUMO gap can be computationally determined, providing a measure of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Effects of 6-Chloro Substitution on Electronic Properties of 1,2-dihydronaphthalene

| Property | Effect of Chlorine Substitution (Predicted) | Rationale |

| HOMO Energy | Lowered | Inductive effect of chlorine withdraws electron density. |

| LUMO Energy | Lowered | Inductive effect of chlorine withdraws electron density. |

| HOMO-LUMO Gap | May be altered, potentially decreasing | The relative lowering of HOMO and LUMO energies will determine the change in the gap. |

| Dipole Moment | Increased | The C-Cl bond introduces a significant dipole. |

This table is based on general principles of substituent effects on aromatic systems and findings from studies on other chlorinated aromatic hydrocarbons.

The electron density distribution, calculable through methods like Natural Bond Orbital (NBO) analysis, would likely show a significant polarization of the C6-Cl bond, with a partial positive charge on the carbon atom and a partial negative charge on the chlorine atom. This polarization can influence the molecule's interaction with other reagents.

Computational chemistry is a valuable tool for predicting and understanding the stereochemical outcome of chemical reactions. For reactions involving this compound that could lead to chiral products, computational methods can be employed to model the transition states of the competing diastereomeric pathways.

For instance, in a hypothetical asymmetric hydrogenation of the double bond in the dihydro portion of the molecule, DFT calculations could be used to model the interaction of the substrate with a chiral catalyst. By calculating the energies of the transition states leading to the different stereoisomers, one can predict the enantiomeric excess of the reaction. The steric and electronic influence of the chloro-substituent would be explicitly included in such models to determine its impact on the stereochemical course of the reaction. While specific studies on this compound are lacking, the methodology has been successfully applied to a wide range of organic reactions to elucidate the origins of stereoselectivity. researchgate.netacs.org

Density Functional Theory (DFT) in Reaction Pathway Elucidation

DFT is a workhorse in computational organic chemistry for mapping out the potential energy surfaces of chemical reactions, helping to understand reaction mechanisms in detail.

The synthesis of substituted dihydronaphthalenes can proceed through various routes, such as the dearomatization of a naphthalene (B1677914) precursor. DFT calculations can be used to model the proposed reaction mechanisms for the formation of this compound.

For example, if the synthesis involves a cyclization reaction, DFT can be used to locate the transition state structure for the ring-closing step. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. Studies on similar cycloaddition reactions have demonstrated the power of DFT in rationalizing experimentally observed product distributions by comparing the energy barriers of competing pathways. mdpi.commdpi.com The presence of the chlorine atom in the precursor would be a key factor in these calculations, influencing the stability of intermediates and transition states through its electronic effects.

Many chemical reactions proceed through one or more intermediates. DFT calculations can be used to determine the geometries and relative energies of these transient species. In the context of the synthesis of this compound, this could involve the study of carbocationic or other reactive intermediates.

For example, in an electrophilic aromatic substitution reaction on a naphthalene derivative to introduce a substituent that facilitates the subsequent formation of the dihydronaphthalene ring, DFT could be used to assess the relative stability of the possible Wheland intermediate isomers. The chloro-substituent's directing effects (ortho, para, or meta) can be rationalized by comparing the energies of these intermediates. The analysis of substituent effects in the detritiation of tritionaphthalenes provides an experimental basis that can be correlated with such theoretical calculations. rsc.org

Modeling of Photophysical and Photochromic Phenomena

Computational methods are also employed to study the interaction of molecules with light, which is crucial for understanding their photophysical properties and any potential photochromic behavior.

The photochemical ring-opening of the parent molecule, 1,2-dihydronaphthalene (DHN), has been investigated using advanced computational methods. nih.govresearchgate.net These studies characterized the reaction channels on the excited state potential energy surfaces, describing the evolution from a spectroscopic "bright" state to "dark" states that lead to product formation.

For this compound, the presence of the chlorine atom, a "heavy" atom, could influence its photophysical properties. The heavy-atom effect can enhance intersystem crossing (ISC), the transition between electronic states of different spin multiplicity (e.g., from a singlet excited state to a triplet excited state). This could potentially alter the fluorescence quantum yield and the lifetime of the excited state compared to the unsubstituted DHN.

Computational modeling using time-dependent DFT (TD-DFT) could be used to predict the absorption and emission spectra of this compound. While specific data is not available, such calculations would provide insight into how the chloro-substituent perturbs the electronic transitions and the energies of the excited states.

Excited State Calculations (e.g., CASPT2//CASSCF)

Understanding the behavior of this compound under the influence of light requires detailed knowledge of its electronic excited states. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2), is a powerful and widely used quantum chemical approach for this purpose. arxiv.org The CASPT2//CASSCF method is particularly well-suited for molecules with complex electronic structures, as it can accurately handle both static and dynamic electron correlation. arxiv.org

The process begins with a CASSCF calculation to generate a reliable reference wave function. This involves selecting an "active space," which comprises the molecular orbitals and electrons most important for the electronic transitions of interest—typically the π and π* orbitals of the naphthalene system. molcas.org The CASSCF method then optimizes these orbitals and the configuration interaction coefficients simultaneously. To improve the accuracy of the energy calculations, the CASPT2 method is applied to the CASSCF reference wave function to account for dynamic electron correlation. molcas.org This multi-state (MS-CASPT2) approach can compute the energies of several excited states at once. nih.gov

While specific published data for this compound is not available, a typical study would yield the vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the excited states (e.g., π → π* transitions). Such calculations are crucial for interpreting UV-visible absorption spectra and predicting the molecule's photochemical potential. Errors in computed excitation energies are typically in the range of 0.0–0.2 eV, providing a reliable predictive framework.

Table 1: Illustrative Data from a Hypothetical MS-CASPT2 Calculation for this compound.

| State | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Character |

| S₁ (First Excited Singlet) | 4.10 | 0.08 | π → π |

| S₂ (Second Excited Singlet) | 4.55 | 0.75 | π → π |

| T₁ (First Triplet) | 3.20 | 0.00 | π → π |

| T₂ (Second Triplet) | 3.95 | 0.00 | π → π |

Note: This table is for illustrative purposes only and represents the type of data generated from such calculations.

Potential Energy Surface Mapping for Photoreactions

Photochemical reactions are governed by the topography of potential energy surfaces (PES) of the involved electronic states. findaphd.com Mapping the PES for the ground and excited states of this compound is essential for elucidating the mechanisms of its potential photoreactions, such as electrocyclization or rearrangement. mdpi.com

Computational chemists can construct a PES by performing numerous energy calculations at various molecular geometries using methods like CASPT2. This map reveals critical points such as energy minima (corresponding to stable isomers or intermediates), saddle points (transition states), and, most importantly for photochemistry, conical intersections. dntb.gov.ua Conical intersections are points where two electronic states have the same energy, providing ultra-fast, radiationless pathways for the molecule to transition from an excited state back to the ground state, often leading to different chemical products than thermal reactions. dntb.gov.ua

For a molecule like this compound, a PES map could trace the pathway from the initial excited state (Franck-Condon region) through a series of geometric changes, potentially leading to an intermediate dihydrophenanthrene-like structure, which is a known intermediate in the photocyclization of similar compounds. mdpi.com The map would identify the energy barriers for different reaction pathways and the likelihood of forming specific photoproducts.

Table 2: Conceptual Key Features on a Hypothetical Photochemical PES for this compound.

| Feature | Description | Hypothetical Energy (kcal/mol) |

| S₀ Minimum | Ground state geometry of the reactant. | 0 |

| S₁ Minimum | Relaxed geometry of the first excited state. | 94 |

| Transition State (TS) | Energy barrier on the excited state surface for a specific reaction. | 105 |

| Conical Intersection (CI) | Funnel for rapid decay from S₁ to S₀. | 85 |

| Photoproduct Minimum | Ground state geometry of the resulting product after decay. | 15 |

Note: This table is conceptual and illustrates the features of a potential energy surface.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation for this compound would provide a detailed picture of its conformational flexibility and its non-covalent interactions with surrounding molecules, such as a solvent.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent box (e.g., water or an organic solvent), one can analyze the formation and lifetime of hydrogen bonds, van der Waals forces, and π-stacking interactions. A critical consideration for halogenated compounds is the use of an accurate force field. Standard force fields may poorly represent the electrostatic interactions of the chlorine atom, necessitating the use of specifically parameterized or polarizable force fields to achieve reliable results. nih.gov

Table 3: Typical Analyses from a Molecular Dynamics Simulation.

| Analysis Type | Information Gained | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | Stability of the molecular structure over time. | Assesses if the core naphthalene structure remains stable. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. | Identifies which atoms, particularly in the dihydro ring, are most mobile. |

| Radial Distribution Function (RDF) | Probability of finding other molecules at a certain distance. | Characterizes the solvation shell and specific interactions with the chlorine atom. |

| Conformational Clustering | Identification of dominant molecular shapes. | Reveals the most populated puckering conformations of the ring system. |

Predictive Computational Tools for Chemical Behavior

Beyond the highly specialized methods described above, a range of other computational tools can predict the general chemical behavior of this compound. Density Functional Theory (DFT) is a widely used method for efficiently predicting a variety of molecular properties.

DFT calculations can be employed to predict:

Optimized Ground State Geometry: The most stable three-dimensional structure of the molecule.

Spectroscopic Properties: Simulating NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and Raman spectra to aid in experimental characterization.

Thermodynamic Properties: Calculating enthalpy of formation, Gibbs free energy, and heat capacity.

Reactivity Descriptors: Mapping the electrostatic potential to identify electron-rich and electron-poor regions, and calculating frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to electrophilic or nucleophilic attack.

These predictive tools are essential in the initial stages of research to guide experimental synthesis and characterization, offering a cost-effective way to screen for desired properties and potential reactivity pathways.

Table 4: Properties Predictable with Computational Tools like DFT.

| Property | Computational Method | Predicted Information |

| Molecular Geometry | DFT Optimization | Bond lengths, bond angles, dihedral angles. |

| Vibrational Spectra | DFT Frequency Calculation | IR and Raman peak positions and intensities. |

| NMR Spectra | GIAO-DFT | ¹H and ¹³C chemical shifts. |